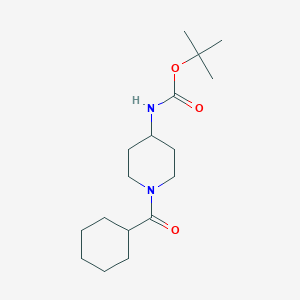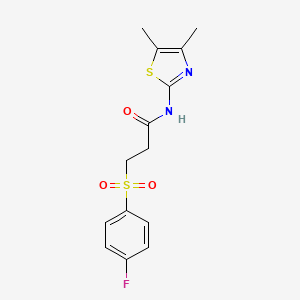![molecular formula C18H18Cl2N4O2 B2432020 (2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 339011-71-1](/img/structure/B2432020.png)
(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Conversion into Oxime Derivatives
Research has been conducted on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives. One study synthesized five oxime derivatives from corresponding diazaspiro[5,5]undecane triones with hydroxylaminehydrogenchloride in the presence of pyrimidine. The structures were confirmed using UV, IR, 1 H NMR, 13 C NMR, mass spectral data, and elemental analyses (Rahman et al., 2013).
Precipitation-Resistant Solution Formulation
A study focused on developing a precipitation-resistant solution formulation for early toxicology and clinical studies of a poorly water-soluble compound. This compound selectively inhibits the ultrarapid potassium current (IKur) and is intended for the treatment of arrhythmia. The formulation achieved higher plasma concentrations in rats, dogs, and humans, indicating its potential for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized for potential antimicrobial and anticancer applications. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).
CCR4 Antagonists
Research on 2,8-diazaspiro[4.5]decan-8-yl pyrimidin-4-amine CCR4 antagonists identified potent compounds binding to the extracellular allosteric site. These antagonists showed high activity in the human whole blood actin polymerization assay and were capable of inducing endocytosis of CCR4, which is not a common property in small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Crystal Structure Analysis
A study on the crystal structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone reported the molecular crystal as Triclinic, with detailed structural information. The research also involved computational studies including NBO calculations and DFT method to predict electronic and spectroscopic properties (Islam et al., 2015).
properties
IUPAC Name |
(2,4-dichlorophenyl)-(8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-2-3-14(15(20)12-13)16(25)24-10-11-26-18(24)4-8-23(9-5-18)17-21-6-1-7-22-17/h1-3,6-7,12H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAESYFVGIGSQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2431946.png)
![2-(2-pyrrolidin-1-ylpyridin-4-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2431947.png)




![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2431960.png)